molecular formula C12H11F3O4S B3319661 6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate CAS No. 115375-59-2

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

Cat. No. B3319661
CAS RN: 115375-59-2
M. Wt: 308.28 g/mol
InChI Key: WCCIQMZAAKHVBU-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate, also known as Nafion, is a type of sulfonated tetrafluoroethylene-based fluoropolymer. It is a highly versatile polymer with a wide range of applications in scientific research, due to its unique chemical, physical and electrical properties. Nafion is a common ionomer used in many research projects in the fields of chemistry, biology, and engineering. It is an important tool for the development of new technologies in the areas of fuel cells, electrochemical sensors, and other electrochemical devices.

Scientific Research Applications

Synthesis of Novel Inhibitors

6-Methoxy-3,4-dihydronaphthalene derivatives have been utilized in the synthesis of novel inhibitors. For instance, Zhuang and Hartmann (1998) investigated the synthesis of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase, an enzyme relevant in steroidogenesis (Zhuang & Hartmann, 1998).

Development of Synthesis Processes

Lu et al. (2015) developed a novel process for synthesizing nafoxidene, a key intermediate of lasofoxifene, involving the epoxidation of 6-methoxy-3,4-dihydronaphthalene derivatives (Lu et al., 2015).

Role in Estrogen Function Studies

Collins et al. (1988) explored the structure and function of estrogens, synthesizing compounds like 5,5-Dimethyl-Cis-4b,5,6,10b,11,12-Hexahydrochrysene-2,8-Diol using 6-methoxy-3,4-dihydronaphthalene derivatives, contributing to understanding estrogenic activities (Collins et al., 1988).

Catalytic Approaches in Medicinal Chemistry

Seechurn et al. (2018) detailed a two-step catalytic approach to nafoxidine, a precursor to lasofoxifene, involving 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, showcasing its application in creating medically relevant compounds (Seechurn et al., 2018).

Exploration of Sphingosine-1-Phosphate (S1P) Receptor Agonists

Kurata et al. (2017) discovered ceralifimod (ONO-4641), a S1P receptor agonist for treating autoimmune diseases, using 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid derived from 6-methoxy-1-vinyl-3,4-dihydronaphthalene (Kurata et al., 2017).

properties

IUPAC Name

(6-methoxy-3,4-dihydronaphthalen-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4S/c1-18-9-5-6-10-8(7-9)3-2-4-11(10)19-20(16,17)12(13,14)15/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCIQMZAAKHVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
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6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
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6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Reactant of Route 4
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Reactant of Route 5
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Reactant of Route 6
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

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